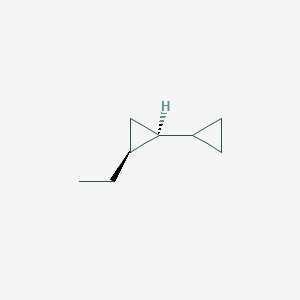
2-(Methylenebutyl)-cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylenebutyl)-cyclopropane belongs to the class of organic compounds known as saturated hydrocarbons. These are hydrocarbons that contains only saturated carbon atoms, which are linked to one another through single bonds. These includes alkanes and cycloalkanes. 2-(Methylenebutyl)-cyclopropane is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-(Methylenebutyl)-cyclopropane has been primarily detected in saliva.
2-(Methylenebutyl)-cyclopropane is a cycloalkane.
Scientific Research Applications
Electrocatalytic Strategy for Cyclopropanation
Cyclopropanation directly from stable methylene compounds has been a challenge. A novel electrocatalytic strategy using an organic catalyst for cyclopropanation of active methylene compounds is reported. This method is metal-free, requires no external chemical oxidant, and is scalable, providing convenient access to cyclopropane-fused heterocyclic and carbocyclic compounds. The process involves a radical-polar crossover to form new carbon-carbon bonds in the nascent cyclopropane ring (Jie et al., 2022).
Zeolite Catalysts in Cyclopropane Reaction
The reaction of cyclopropane on various zeolite catalysts yields a range of products like isobutane, 2-methylbutene, and propane, among others. These outcomes suggest complex oligomerization, isomerization, and cracking processes of a propylene intermediate (Kiricsi et al., 1980).
Development of Chiral Cyclopropane Units
Chiral cyclopropanes like 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes are designed as conformationally restricted analogues of histamine. These cyclopropanes, bearing two differentially functionalized carbon substituents, are synthesized and used as intermediates for synthesizing compounds with an asymmetric cyclopropane structure. This highlights the cyclopropane ring's utility in restricting the conformation of biologically active compounds (Kazuta et al., 2002).
properties
Molecular Formula |
C8H14 |
|---|---|
Molecular Weight |
110.2 g/mol |
IUPAC Name |
(1R,2S)-1-cyclopropyl-2-ethylcyclopropane |
InChI |
InChI=1S/C8H14/c1-2-6-5-8(6)7-3-4-7/h6-8H,2-5H2,1H3/t6-,8+/m0/s1 |
InChI Key |
VDKZAQZRSGYRSL-POYBYMJQSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H]1C2CC2 |
SMILES |
CCC1CC1C2CC2 |
Canonical SMILES |
CCC1CC1C2CC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



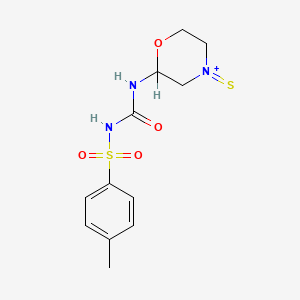
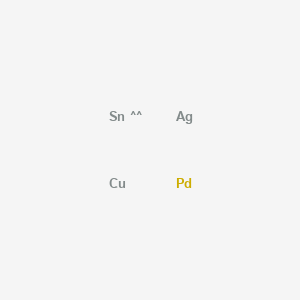
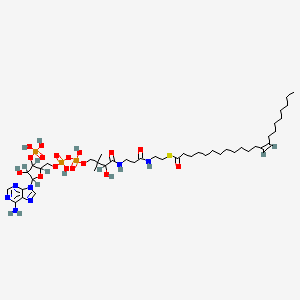
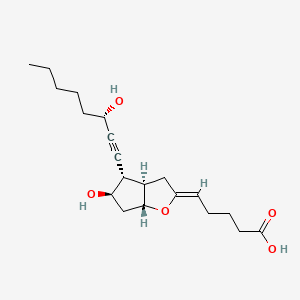
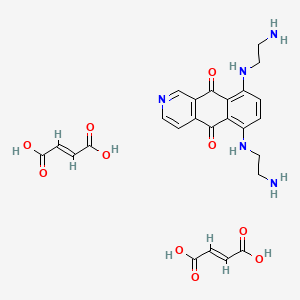
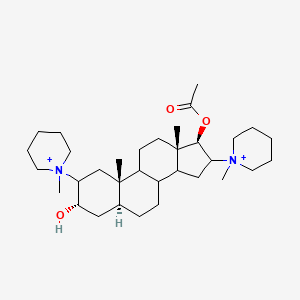

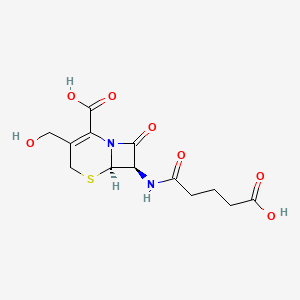
![8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one](/img/structure/B1234935.png)


![1-cyano-2-methyl-3-[2-[(5-methyl-4H-imidazol-4-yl)methylthio]ethyl]guanidine](/img/structure/B1234942.png)

